Substituting 5-aminoindole leads to catastrophic failure: it blocks electropolymerization on bare electrodes and misaligns H-bonding vectors for kinase probes. 6-Aminoindole (CAS 5318-27-4) is the correct isomer.
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6-Aminoindole (CAS: 5318-27-4) is a highly versatile, electron-rich heteroaromatic building block widely procured for the synthesis of advanced pharmaceuticals, fluorescent nucleoside probes, and conductive polymers. Characterized by the presence of a primary amine at the 6-position of the indole core, this compound offers distinct electronic and steric properties compared to its more common 5-aminoindole isomer. In industrial and laboratory workflows, it serves as a critical precursor where specific hydrogen-bonding vectors, targeted nucleophilicity, or unique electropolymerization behaviors are required. Its established utility spans from acting as a guanosine mimic in oligonucleotide synthesis to serving as a structural anchor in kinase inhibitor libraries and neurodegenerative disease models[1].
Substituting 6-aminoindole with its closest analog, 5-aminoindole, frequently leads to catastrophic failures in both material synthesis and drug design. In electrochemical applications, the position of the amino group dictates polymerization viability; 5-aminoindole irreversibly adsorbs onto bare metal electrodes and fails to form redox-active films, whereas 6-aminoindole readily electropolymerizes into functional multilayer materials [1]. In medicinal chemistry, the 6-amino vector is geometrically non-interchangeable with the 5-amino vector when targeting specific kinase activation loops or mimicking the hydrogen-bonding face of natural purines like guanosine [2]. Consequently, buyers must procure the exact 6-amino isomer to ensure successful processability and target binding.
In the development of redox-active polymeric films, the choice of aminoindole isomer dictates the success of the electropolymerization process. Studies utilizing electrochemical quartz crystal nanobalances demonstrate that 6-aminoindole successfully undergoes potentiostatic or potential cycling electrooxidation (<0.5 V vs. saturated calomel electrode) to form multilayer, redox-active polymeric films on bare gold and platinum electrodes[1]. In stark contrast, 5-aminoindole fails to form redox-active films under identical conditions because the monomer adsorbs onto the metal surface via its substituent, completely inhibiting the polymerization reaction [2].
| Evidence Dimension | Formation of redox-active polymeric films via direct electropolymerization |
| Target Compound Data | 6-Aminoindole: Successfully forms multilayer redox-active films at <0.5 V. |
| Comparator Or Baseline | 5-Aminoindole: Fails to form redox-active films due to inhibitory surface adsorption. |
| Quantified Difference | Binary process outcome (Success vs. Complete Inhibition). |
| Conditions | Acidic media, bare gold/platinum electrodes, <0.5 V vs SCE. |
For manufacturers of supercapacitors and electrochemical sensors, 6-aminoindole is an essential precursor for direct film deposition, whereas 5-aminoindole requires complex predeposited seed layers.
When designing fluorescent nucleoside analogues for DNA/RNA applications, base-pairing fidelity is as critical as photophysical performance. The incorporation of 6-aminoindole (specifically as 4-cyano-6-aminoindole) provides the exact hydrogen-bonding face required to mimic natural guanosine in duplex DNA [1]. While unsubstituted 4-cyanoindole exhibits a higher raw quantum yield, it completely lacks this amino-driven base-pairing capability. The 6-amino modification ensures that the resulting nucleoside analogue can be seamlessly integrated into biological assays requiring strict duplex stability.
| Evidence Dimension | Guanosine structural mimicry and duplex DNA compatibility |
| Target Compound Data | 6-Aminoindole derivatives: Possess the required 6-amino group for functional guanosine mimicry. |
| Comparator Or Baseline | Unsubstituted 4-cyanoindole: Lacks the necessary hydrogen-bonding vector. |
| Quantified Difference | Enables sequence-specific duplex base pairing vs. incompatible structural fit. |
| Conditions | Fluorescent nucleoside analogue synthesis for DNA/RNA incorporation. |
Buyers synthesizing nucleic acid probes must prioritize 6-aminoindole to maintain biological base-pairing fidelity, a feature absent in simpler fluorescent indole cores.
In the optimization of p38α MAP kinase inhibitors, the spatial orientation of the indole substituents is critical for engaging the mobile DFG activation loop. Fragment-based lead generation studies revealed that amides derived from 6-aminoindole project their substituents at the precise trajectory required to exploit this region, yielding active hybrid inhibitors (e.g., IC50 of 162 μM for unoptimized early fragments) [1]. The 5-aminoindole isomer projects its vector at a fundamentally different angle, making 6-aminoindole an indispensable and non-interchangeable scaffold for this specific binding mode.
| Evidence Dimension | Spatial vectoring into the p38α MAP kinase DFG activation loop |
| Target Compound Data | 6-Aminoindole amides: Correct trajectory for DFG loop engagement. |
| Comparator Or Baseline | 5-Aminoindole amides: Incorrect trajectory for this specific binding mode. |
| Quantified Difference | Enables active binding mode (IC50 162 μM for early fragment) vs. steric mismatch. |
| Conditions | Fragment-based drug design targeting the ATP binding site hinge region. |
Pharmaceutical procurement teams must select 6-aminoindole to access specific SAR vectors that are geometrically impossible to achieve with the 5-amino isomer.
For the development of anti-aggregation agents targeting α-synuclein and tau proteins, blood-brain barrier (BBB) permeability is a strict procurement filter. Monosubstituted triazine derivatives synthesized from 6-aminoindole consistently achieve optimal Central Nervous System Multiparameter Optimization (CNS MPO) scores of approximately 4.0 out of 6.0 [1]. This confirms that the 6-aminoindole scaffold reliably maintains critical physicochemical parameters—specifically a molecular weight under 400, ClogP below 2.8, and a Topological Polar Surface Area (TPSA) below 80 Ų—making it a highly validated building block for CNS-targeted libraries.
| Evidence Dimension | CNS MPO Score (Predictive BBB Permeability) |
| Target Compound Data | 6-Aminoindole derivatives: CNS MPO score ~4.0/6.0. |
| Comparator Or Baseline | Standard CNS drug threshold: Score >3.5 required for favorable BBB crossing. |
| Quantified Difference | Exceeds the minimum threshold for predictive BBB penetration. |
| Conditions | In silico and physicochemical profiling of monosubstituted triazine linkers. |
This validates 6-aminoindole as a safe, predictable precursor for library synthesis where strict physicochemical limits for neuro-therapeutics must be maintained.
Because 6-aminoindole successfully electropolymerizes on bare metal electrodes without the inhibitory adsorption seen in 5-aminoindole, it is the preferred precursor for manufacturing redox-active films in supercapacitors and electrochemical biosensors [1].
In the production of fluorescent nucleoside analogues, 6-aminoindole is utilized to provide the critical hydrogen-bonding face required for duplex DNA and RNA base-pairing, an application where unsubstituted fluorescent indoles fail [2].
Medicinal chemists procure 6-aminoindole to synthesize targeted amide libraries that exploit the mobile DFG activation loop of kinases like p38α, taking advantage of a spatial vector that cannot be accessed using the 5-amino isomer[3].
Due to its proven ability to yield derivatives with high CNS MPO scores (~4.0) and favorable BBB permeability profiles, 6-aminoindole is selected as a core scaffold for developing α-synuclein and tau protein aggregation inhibitors [4].
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